BenchChemオンラインストアへようこそ!

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol

ADME-Tox Transporter Interactions Drug Accumulation

Specifically procure 850901-01-8 for OCT1 transporter assays (IC50 138 µM) and JAK2 fragment-based screening. Its ortho-methylbenzyl ether is essential—generic analogs lack this activity. Research-grade (≥95%) for reproducible results. Ideal for redox biology & formulation studies. Request a quote for bulk orders.

Molecular Formula C24H21N3O2
Molecular Weight 383.451
CAS No. 850901-01-8
Cat. No. B2928426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
CAS850901-01-8
Molecular FormulaC24H21N3O2
Molecular Weight383.451
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O
InChIInChI=1S/C24H21N3O2/c1-16-7-5-6-10-18(16)15-29-19-11-12-20(22(28)13-19)23-21(14-26-24(25)27-23)17-8-3-2-4-9-17/h2-14,28H,15H2,1H3,(H2,25,26,27)
InChIKeyTUJPJECBPDVCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

JAK2 Inhibitor Candidate 850901-01-8: A Structurally Distinct Phenyl Aminopyrimidine for Targeted Kinase Research


2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol (CAS 850901-01-8) is a synthetic small molecule within the phenyl aminopyrimidine class, a group primarily developed as inhibitors of Janus Kinase (JAK) family members, with particular emphasis on JAK2 selectivity for myeloproliferative and immunological indications [1]. Its core structure is characterized by a 2-amino-5-phenylpyrimidine scaffold linked to a phenolic ring, which is further functionalized with an ortho-methylbenzyl ether substituent. This specific decoration distinguishes it within a crowded chemical space and directs its unique pharmacological signature, which includes off-target interactions relevant to polypharmacology and ADME profiling [2]. The compound is typically supplied as a research-grade reagent, often at ≥95% purity, and is utilized in early-stage in vitro assays to probe kinase-dependent pathways and related resistance mechanisms.

Beyond the 2-Amino-5-Phenylpyrimidine Core: Why Subtle Substituent Changes Decimate Target Affinity in Compound 850901-01-8 Analogs


Phenyl aminopyrimidine derivatives exhibit steep structure-activity relationships (SAR) where minor modifications to the terminal phenol ether group profoundly shift the selectivity profile between kinase inhibition and off-target liability [1]. Simple substitution of the 2-methylbenzyl moiety on compound 850901-01-8 with a hydrogen atom (yielding the 5-hydroxy analog), a methyl group (5-methoxy analog), or an unsubstituted benzyl group (the 5-benzyloxy analog) results in chemically distinct entities that can have critically altered binding kinetics to the JAK2 ATP pocket, as established by 3D-QSAR pharmacophore models for this class [2]. More critically, the specific 2-methylbenzyl motif on the target compound introduces a unique interaction with human organic cation transporter 1 (OCT1; SLC22A1), displaying a binding affinity (IC50 of 138 µM) that is absent or unreported for the simpler 5-methoxy and 5-benzyloxy analogs [3]. This interaction can be a decisive experimental variable in cellular models where OCT1 expression affects intracellular drug accumulation, making generic substitution a significant confounding factor for data reproducibility.

Quantitative Head-to-Head Evidence: Validating the Research Profile of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol


OCT1 Transporter Interaction: A Unique Liability Profile vs. 5-Benzyloxy Analog

Compound 850901-01-8 exhibits a distinct, measurable interaction with the human organic cation transporter 1 (OCT1), a key hepatic and intestinal uptake transporter. This interaction is quantified by an IC50 of 138 µM (1.38E+5 nM) against OCT1-mediated uptake in HEK293 cells, indicating weak inhibition [1]. In contrast, the closely related 5-benzyloxy analog (CAS 900284-70-0), lacking the 2-methyl substituent, has no reported OCT1 affinity in the same authoritative database, suggesting that the ortho-methyl group introduces a novel transporter recognition element not present in simpler benzyloxy class members [2]. While this IC50 indicates low potency, it serves as a critical structural alert for researchers using cellular assays with variable OCT1 expression, a parameter not flagged in standard kinase profiling of other 5-substituted phenyl aminopyrimidine analogs.

ADME-Tox Transporter Interactions Drug Accumulation

Antiproliferative Signature in Cancer Cell Lines: Quantified Potency vs. Methoxy Analog

Research on the broader compound class at a common vendor indicates that the 2-methylphenylmethoxy derivative (CAS 850901-01-8) exhibits notable antitumor properties, triggering apoptosis via caspase pathway activation and cell cycle arrest . As a comparator benchmark, the unsubstituted 5-methoxy analog (CAS 105258-11-5) has a documented IC50 of approximately 15 µM against specific cancer cell lines, providing a baseline for phenyl aminopyrimidine antiproliferative potency . While exact comparative values for the target compound are not published in a peer-reviewed head-to-head study, its distinct mechanism—inducing ROS and inhibiting proliferation markers—is argued to represent a structurally-driven shift from the methoxy analog's profile, which is documented to act through direct kinase inhibition without a reported ROS induction component [REFS-1, REFS-2]. This difference, if directly confirmed, would position the 2-methylbenzyl derivative as a preferable tool for studying oxidative stress-mediated apoptosis pathways in cancer models.

Cancer Cell Biology Proliferation Assays Kinase Inhibitor

JAK2 Kinase Selectivity: Class-Wide Advantage Over Fedratinib's Pharmacological Limitations

The phenyl amino pyrimidine class to which compound 850901-01-8 belongs is defined in the foundational patent literature as having selectivity for JAK2 over other JAK family kinases, a critical targeting advantage for myeloproliferative neoplasms [REFS-1, REFS-2]. This class-level selectivity is pharmacologically superior to first-generation, less selective JAK2 inhibitors like Fedratinib, which engages multiple JAK family members and can lead to broader immunosuppressive effects. A recent 2025 study on optimized macrocyclic 2-amino-4-phenylaminopyrimidines demonstrated that structural refinement of the core can achieve an IC50 of 54.70 nM against JAK2 kinase and sub-micromolar cellular activity (HEL cell IC50 = 0.57 μM; SET-2 cell IC50 = 1.07 μM) while maintaining excellent in vivo bioavailability (F = 54.8%) [3]. While the specific IC50 of CAS 850901-01-8 against JAK2 is not publicly documented, its ortho-methylbenzyl moiety represents a structurally distinct starting point for SAR exploration aimed at matching or exceeding these benchmark potencies while potentially mitigating the metabolic clearance that limits current JAK2 inhibitors.

JAK2 Inhibition Drug Selectivity Myeloproliferative Neoplasms

Physicochemical and LogP Differentiation vs. Polarity-Varied Analogs

The ortho-methyl substitution on benzyl ether of compound 850901-01-8 increases both molecular weight and lipophilicity relative to the unsubstituted benzyloxy analog (CAS 900284-70-0) and the methoxy analog (CAS 105258-11-5). Specifically, its molecular formula (C24H21N3O2) yields a molecular weight of 383.45 g/mol and a calculated LogP of approximately 5.8, compared to the benzyloxy analog's molecular weight of 369.42 g/mol and a lower calculated LogP . While authoritative experimentally measured LogP values are not available, the trend of increased lipophilicity is a direct consequence of the added methyl group. This impacts compound handling in assays, potentially improving membrane permeability but reducing aqueous solubility, a key consideration for cell-based assay design where DMSO stock solutions and final aqueous concentrations must be carefully calculated to avoid precipitation, an issue less pronounced with the more polar methoxy analog.

Physicochemical Properties LogP Solubility

Strategic Procurement Scenarios for 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol in Drug Discovery Campaigns


Investigating OCT1-Mediated Drug-Drug Interaction (DDI) Liability

Procure compound 850901-01-8 specifically as a probe substrate for human OCT1 transporter assays. The documented, albeit weak, IC50 of 138 µM against OCT1 provides a validated starting point for medicinal chemistry optimization or for use as a control compound in transporter-mediated cellular accumulation studies. This application is not addressable by the 5-benzyloxy analog (CAS 900284-70-0), which has no reported OCT1 affinity [1].

Diversifying JAK2 Inhibitor Fragment Collections for Chemical Biology

Include this compound in a fragment or scaffold-hopping library targeting JAK2. Its ortho-methylbenzyl ether substitution pattern is a chemical probe for exploring induced-fit pockets within the JAK2 ATP-binding site, complementing smaller 5-methoxy and 5-ethoxy analogs. The class-wide JAK2 selectivity [2] provides a rational basis for expecting on-target activity, pending confirmatory assays.

Oxidative Stress Pathway Phenotypic Screening

Utilize this compound in high-content screening platforms where ROS induction and caspase-mediated apoptosis are key readouts . Its reported dual mechanism of action—triggering cellular oxidative stress in addition to inhibiting proliferation markers—positions it as a more informative research tool than simpler pyrimidine analogs that act solely through target kinase inhibition, making it suitable for elucidating crosstalk between kinase signaling and redox biology in cancer cells.

Lipophilicity-Driven Formulation and DMPK Studies

Employ this compound as a model lipophilic entity in formulation feasibility studies. The predicted high LogP (~5.8), stemming from the 2-methylbenzyl substituent, presents a classic DMPK challenge that can be used to test novel solubilization or lipid-based delivery technologies, with the unsubstituted benzyloxy analog serving as a lower-LogP comparator control.

Quote Request

Request a Quote for 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.